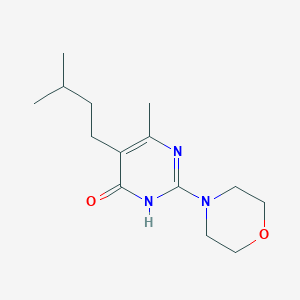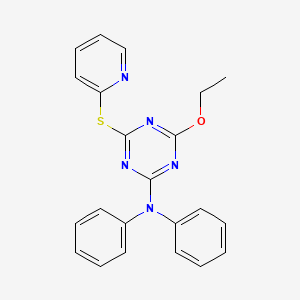![molecular formula C18H15N5O2S2 B5963919 4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5963919.png)
4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide, commonly known as PMSF, is a serine protease inhibitor that is widely used in scientific research. PMSF is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It is commonly used in biochemistry and molecular biology research to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins.
作用机制
PMSF works by irreversibly binding to the active site of serine proteases, which prevents them from cleaving peptide bonds in proteins. This binding occurs through the formation of a covalent bond between the serine residue in the active site of the enzyme and the carbonyl group of PMSF. Once bound, PMSF permanently inactivates the enzyme, preventing it from cleaving any more peptide bonds.
Biochemical and Physiological Effects:
PMSF has no known physiological effects in vivo. However, in vitro studies have shown that PMSF can inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. PMSF has also been shown to inhibit the activity of proteases involved in blood clotting, fibrinolysis, and complement activation.
实验室实验的优点和局限性
One of the main advantages of using PMSF in laboratory experiments is its broad-spectrum inhibition of serine proteases. This makes it a useful tool for studying the activity and function of these enzymes in a wide range of biological systems. However, PMSF has several limitations that should be considered when using it in experiments. First, PMSF irreversibly binds to serine proteases, which means that once added to a sample, the enzyme cannot be reactivated. This can make it difficult to study the kinetics of enzyme activity over time. Second, PMSF can also inhibit other enzymes that contain a serine residue in their active site, which can lead to non-specific effects in some experiments.
未来方向
There are several future directions for research involving PMSF. One area of interest is the development of new serine protease inhibitors that are more specific and have fewer non-specific effects. Another area of interest is the study of the role of serine proteases in disease, particularly in cancer and inflammation. Finally, the use of PMSF in combination with other protease inhibitors and other drugs may lead to the development of new therapies for a wide range of diseases.
合成方法
PMSF can be synthesized by reacting 4-methylphthalic anhydride with hydrazine hydrate to form 4-methylphthalhydrazide. This compound is then reacted with 2-aminothiazole and benzenesulfonyl chloride to form PMSF. The synthesis of PMSF is a multi-step process that requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used in protein purification and analysis to prevent proteolytic degradation of proteins. PMSF is also used to inhibit serine proteases in cell lysates and tissue extracts to prevent the breakdown of proteins during sample preparation. In addition, PMSF is used to inhibit serine proteases in enzyme assays to study their activity and function.
属性
IUPAC Name |
4-[(4-methylphthalazin-1-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-12-15-4-2-3-5-16(15)17(22-21-12)20-13-6-8-14(9-7-13)27(24,25)23-18-19-10-11-26-18/h2-11H,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDBRIGYSSDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5963841.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B5963848.png)
![N-benzyl-1'-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5963853.png)
![ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B5963861.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5963867.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B5963893.png)
![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)